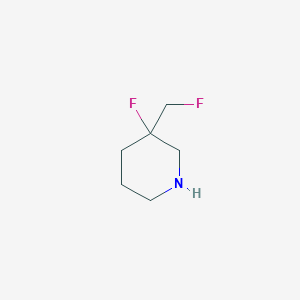
3-Fluoro-3-(fluoromethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-3-(fluoromethyl)piperidine is a fluorinated piperidine derivative. Piperidine is a six-membered ring containing five methylene bridges and one amine bridge.
Preparation Methods
The synthesis of 3-Fluoro-3-(fluoromethyl)piperidine typically involves multi-step processes. One common method includes the fluorination of piperidine derivatives using reagents such as Selectfluor®. The reaction conditions often require specific solvents and temperatures to achieve the desired product . Industrial production methods may involve more scalable processes, including continuous flow chemistry and the use of automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
3-Fluoro-3-(fluoromethyl)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated piperidine derivatives with additional functional groups .
Scientific Research Applications
3-Fluoro-3-(fluoromethyl)piperidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Fluorinated piperidines are often explored for their potential therapeutic applications, including as drug candidates for various diseases.
Industry: The compound is used in the development of new materials and polymers with enhanced properties
Mechanism of Action
The mechanism of action of 3-Fluoro-3-(fluoromethyl)piperidine involves its interaction with molecular targets and pathwaysThis can result in the modulation of signaling pathways, such as the NF-κB or PI3K/Akt pathways, which are involved in various physiological processes .
Comparison with Similar Compounds
3-Fluoro-3-(fluoromethyl)piperidine can be compared with other fluorinated piperidine derivatives, such as:
3-Fluoropiperidine: Similar in structure but lacks the additional fluoromethyl group.
3,5-Difluoropiperidine: Contains two fluorine atoms at different positions on the ring.
Trifluoromethylpiperidine: Has a trifluoromethyl group instead of a single fluoromethyl group.
The uniqueness of this compound lies in its specific fluorination pattern, which can result in distinct conformational and electronic properties .
Properties
Molecular Formula |
C6H11F2N |
|---|---|
Molecular Weight |
135.15 g/mol |
IUPAC Name |
3-fluoro-3-(fluoromethyl)piperidine |
InChI |
InChI=1S/C6H11F2N/c7-4-6(8)2-1-3-9-5-6/h9H,1-5H2 |
InChI Key |
ZKCYPDZFKVYPNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)(CF)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




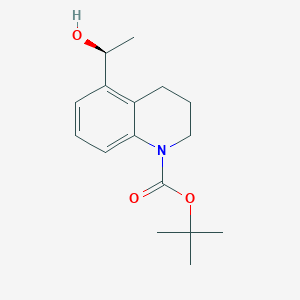
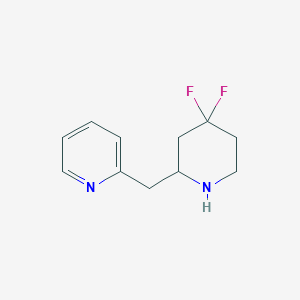
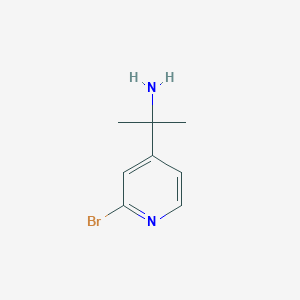
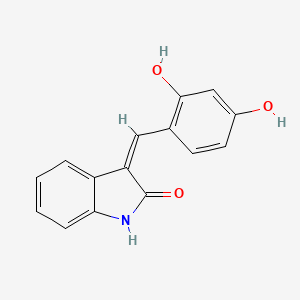
![Rel-tert-butyl (2S,3aR,7aS)-2-(hydroxymethyl)octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B12979971.png)
![(1S,3AS,6aS)-5-benzyl-1-methyloctahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B12979975.png)
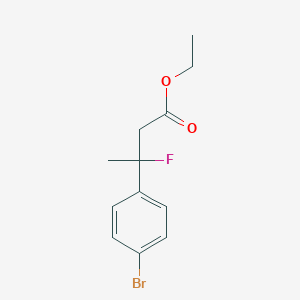
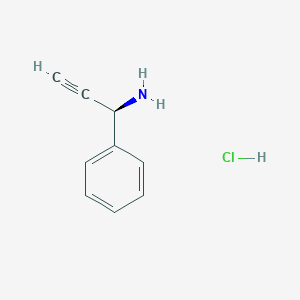
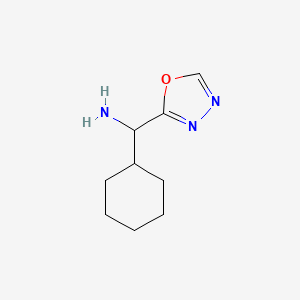
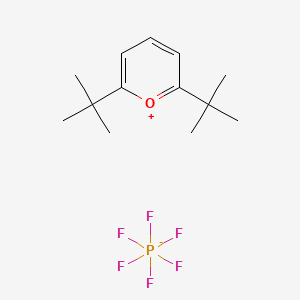
![7-Fluoro-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12979997.png)
![6-Hydroxy-1-methyl-1,4-dihydro-5H-pyrazolo[4,3-b]pyridin-5-one](/img/structure/B12980004.png)
